molecular formula C16H18NO3P B2487420 Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid CAS No. 313959-12-5

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid

Cat. No. B2487420
CAS RN: 313959-12-5
M. Wt: 303.298
InChI Key: FWGDYUUJZYCERX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related phosphinic acid derivatives involves multiple steps, including Claisen condensation, cyclization, reduction, and acylation. For instance, the synthesis of ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate showcases a method involving these steps, indicating a complex process for constructing the phosphinic acid framework with phenylacetamido substitution (Qi et al., 2011). Moreover, cross-coupling reactions have been utilized to synthesize p-aminophenyl aryl H-phosphinic acids and esters, further elaborated into phosphinic acid pseudopeptide analogues, suggesting a versatile approach to modifying the phosphinic acid core (Yonghong Yang & J. Coward, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate, has been characterized using techniques like X-ray diffraction, MS, NMR, and IR, revealing detailed insights into the atomic and electronic structure of these molecules. The detailed analysis helps in understanding the spatial arrangement and electronic environment, critical for predicting reactivity and interaction with other molecules (Qi et al., 2011).

Chemical Reactions and Properties

Phosphinic acid compounds, including those with phenylacetamido groups, engage in a variety of chemical reactions. These reactions can include condensations, acylations, and complexation with metal ions. For instance, the preparation of diesters of phosphorous acid by the reaction of alcohols with ethyl N-phenylimino phosphite and acids showcases the reactivity of phosphinic acid derivatives towards esterification and complexation (T. Mukaiyama & K. Osaka, 1966).

Safety and Hazards

Phenylphosphonic acid, a related compound, is classified as Acute Tox. 4 Oral - Skin Corr. 1B, indicating it is harmful if swallowed and causes severe skin burns and eye damage . The exact safety and hazards of Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid are not available in the retrieved data.

Future Directions

Phosphinic acids and their derivatives are underused functional groups for the development of bioactive compounds . They play key roles in many different areas of life science . Therefore, future research may focus on exploring their potential applications in medicine and crop protection chemicals .

properties

IUPAC Name

phenyl-[1-[(2-phenylacetyl)amino]ethyl]phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18NO3P/c1-13(21(19,20)15-10-6-3-7-11-15)17-16(18)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGDYUUJZYCERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC(=O)CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(1-(2-phenylacetamido)ethyl)phosphinic acid

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